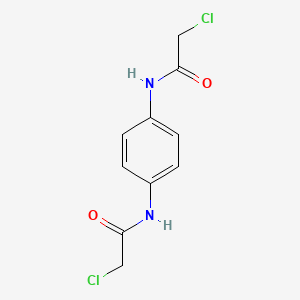

N,N'-Bis(chloroacetyl)-p-phenylenediamine

CAS No.: 2653-08-9

Cat. No.: VC2407446

Molecular Formula: C10H10Cl2N2O2

Molecular Weight: 261.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2653-08-9 |

|---|---|

| Molecular Formula | C10H10Cl2N2O2 |

| Molecular Weight | 261.1 g/mol |

| IUPAC Name | 2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide |

| Standard InChI | InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |

| Standard InChI Key | RKJYUCXSQOPWBA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl |

Introduction

Basic Information and Properties

N,N'-Bis(chloroacetyl)-p-phenylenediamine is identified by the CAS registry number 2653-08-9. It is an organic compound with distinct electronic and steric properties derived from its p-phenylenediamine core with two chloroacetyl substituents. The compound has a molecular formula of C10H10Cl2N2O2 and a molecular weight of 261.10 g/mol.

Table 1: Basic Properties of N,N'-Bis(chloroacetyl)-p-phenylenediamine

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide |

| CAS Number | 2653-08-9 |

| Molecular Formula | C10H10Cl2N2O2 |

| Molecular Weight | 261.10 g/mol |

| InChI | InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |

| InChI Key | RKJYUCXSQOPWBA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl |

The IUPAC name for this compound is 2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide, which describes its structural arrangement with two chloroacetyl groups attached to the nitrogen atoms of a p-phenylenediamine core. This systematic name provides important information about the compound's functional groups and their spatial arrangement.

Chemical Structure and Characteristics

The structure of N,N'-Bis(chloroacetyl)-p-phenylenediamine features a central p-phenylenediamine core with two chloroacetyl groups attached to the nitrogen atoms. This structural configuration gives the compound its unique electronic and steric properties. The presence of chlorine atoms in the acetyl groups contributes to the compound's reactivity, particularly in nucleophilic substitution reactions.

The compound contains two amide functional groups that can participate in hydrogen bonding, influencing its solubility and intermolecular interactions. The aromatic ring provides rigidity to the structure, while the chloroacetyl groups introduce reactive sites for various chemical transformations.

Synthesis and Preparation Methods

The synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine typically involves the reaction of p-phenylenediamine with chloroacetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, where the amine groups of p-phenylenediamine attack the carbonyl carbon of chloroacetyl chloride. The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

The general reaction scheme can be represented as:

p-Phenylenediamine + 2 Chloroacetyl chloride → N,N'-Bis(chloroacetyl)-p-phenylenediamine + 2 HCl

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Common solvents used in this process include dichloromethane or chloroform, which provide suitable environments for the reaction while maintaining solubility of both reactants and products.

Chemical Reactivity

N,N'-Bis(chloroacetyl)-p-phenylenediamine demonstrates versatile chemical reactivity due to its functional groups. The presence of chlorine atoms in the acetyl groups makes them susceptible to nucleophilic attack, while the amide groups can participate in various transformations.

Nucleophilic Substitution Reactions

The chloroacetyl groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or azides. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, resulting in the displacement of chloride. For example, reaction with sodium azide can lead to the formation of N,N'-bis(azidoacetyl)-p-phenylenediamine.

Oxidation and Reduction Reactions

The compound can be subject to oxidation by various oxidizing agents including potassium permanganate or hydrogen peroxide. These oxidations may affect the aromatic ring, potentially leading to hydroxylation or ring opening under severe conditions. Conversely, reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the amide groups, potentially leading to the formation of amine derivatives.

Condensation Reactions

Due to the presence of reactive functional groups, N,N'-Bis(chloroacetyl)-p-phenylenediamine can participate in condensation reactions to form larger, more complex molecules. These reactions are particularly important in polymer chemistry, where the compound can serve as a monomer or cross-linking agent.

Table 2: Common Reactions of N,N'-Bis(chloroacetyl)-p-phenylenediamine

| Reaction Type | Common Reagents | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, Primary amines, Thiols | N,N'-bis(azidoacetyl)-p-phenylenediamine, Amino derivatives, Thioether derivatives |

| Oxidation | Potassium permanganate, Hydrogen peroxide | Hydroxylated derivatives, Ring-opened products |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Amine derivatives, Alcohol derivatives |

| Condensation | Various condensing agents | Polymers, Heterocyclic compounds |

Applications in Scientific Research

N,N'-Bis(chloroacetyl)-p-phenylenediamine has diverse applications across multiple scientific disciplines, reflecting its versatile chemical properties and reactivity.

Organic Synthesis

In organic chemistry, N,N'-Bis(chloroacetyl)-p-phenylenediamine serves as a valuable building block for creating more complex molecules. Its reactive chloroacetyl groups provide sites for further functionalization, enabling the synthesis of diverse derivatives including heterocyclic compounds and specialized reagents.

Medicinal Chemistry

Derivatives of N,N'-Bis(chloroacetyl)-p-phenylenediamine have potential applications in medicinal chemistry. The compound's ability to form stable complexes with metals makes it useful in bioinorganic chemistry, potentially leading to the development of metal-based therapeutic agents. Some derivatives have shown promise in early-stage research for potential anticancer activities, possibly due to their ability to interact with cellular targets involved in cancer progression.

Materials Science and Industry

In the industrial sector, N,N'-Bis(chloroacetyl)-p-phenylenediamine is utilized in the production of specialty chemicals and advanced materials. Its bifunctional nature makes it particularly valuable in polymer chemistry, where it can serve as a monomer or cross-linking agent in the synthesis of functional polymers with specific properties. These polymers may find applications in coatings, adhesives, and other specialized materials.

Comparison with Structurally Related Compounds

N,N'-Bis(chloroacetyl)-p-phenylenediamine belongs to a family of bis-chloroacetylated diamine compounds. When compared to structural analogs, it demonstrates distinct properties that arise from its unique p-phenylenediamine core.

Table 3: Comparison of N,N'-Bis(chloroacetyl)-p-phenylenediamine with Related Compounds

| Compound | Core Structure | Key Structural Differences | Notable Properties |

|---|---|---|---|

| N,N'-Bis(chloroacetyl)-p-phenylenediamine | p-phenylenediamine | Reference compound | Rigid aromatic core, reactive chloroacetyl groups |

| N,N'-Bis(chloroacetyl)ethylenediamine | Ethylenediamine | Aliphatic core, more flexible | Increased conformational flexibility, different spatial arrangement of reactive groups |

| N,N'-Bis(chloroacetyl)propylenediamine | Propylenediamine | Extended aliphatic chain | Greater distance between reactive groups, enhanced flexibility |

| N,N'-Bis(chloroacetyl)benzidine | Benzidine | Biphenyl core | Increased rigidity, extended conjugation, greater distance between reactive groups |

The p-phenylenediamine core of N,N'-Bis(chloroacetyl)-p-phenylenediamine provides a rigid, planar structure with a specific spatial arrangement of the reactive chloroacetyl groups. This rigidity contrasts with the flexibility of aliphatic analogs and influences the compound's reactivity patterns, particularly in cyclization reactions and polymer formation.

Research Findings and Future Directions

Research involving N,N'-Bis(chloroacetyl)-p-phenylenediamine has focused on exploiting its reactive functional groups to develop new materials and potentially bioactive compounds. The compound's ability to undergo various transformations makes it a versatile starting material in chemical synthesis.

Recent investigations have explored:

-

The development of novel synthetic methodologies using N,N'-Bis(chloroacetyl)-p-phenylenediamine as a platform for accessing complex molecular architectures.

-

The incorporation of this compound into polymer networks to create materials with specific properties such as thermal stability or controlled degradation.

-

The exploration of its potential biological activities, particularly in the context of enzyme inhibition and metal coordination.

Future research directions may include:

-

Further investigation of the compound's potential in targeted drug delivery systems, leveraging its reactive sites for conjugation with biomolecules.

-

Exploration of catalytic applications, particularly in systems where metal coordination is beneficial.

-

Development of sustainable synthesis methods that optimize yield and minimize environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume